
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide, also known as SNS-032, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in regulating the cell cycle and are often dysregulated in cancer. SNS-032 has shown promise as a potential anti-cancer agent due to its ability to inhibit CDKs.
作用機序
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide targets CDKs, specifically CDK2, CDK7, and CDK9. CDKs are involved in regulating the cell cycle and are often dysregulated in cancer. By inhibiting CDKs, this compound disrupts the cell cycle and promotes apoptosis in cancer cells. This compound also inhibits RNA polymerase II, which is involved in transcription. This leads to a decrease in the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CDKs and RNA polymerase II, this compound has been shown to decrease the levels of cyclin D1 and cyclin E, which are involved in cell cycle progression. This compound has also been shown to increase the levels of p27, which is a CDK inhibitor that promotes cell cycle arrest. In terms of physiological effects, this compound has been shown to inhibit tumor growth in animal models and to have a favorable toxicity profile.
実験室実験の利点と制限
One advantage of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide is its specificity for CDKs. This allows for targeted inhibition of the cell cycle and promotion of apoptosis in cancer cells. Another advantage is its favorable toxicity profile, which makes it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide. One direction is to further optimize the synthesis method to increase yield and purity. Another direction is to study the potential of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, the potential of this compound in treating other diseases, such as rheumatoid arthritis and multiple myeloma, should be further explored.
合成法
The synthesis of N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide involves several steps. The starting material is 4-methylbenzenesulfonyl chloride, which is reacted with piperidine to form 1-(4-methylphenyl)sulfonylpiperidine. This intermediate is then reacted with 4-aminobenzamide to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
科学的研究の応用
N-(4-Carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has been studied for its potential in treating other diseases, such as rheumatoid arthritis and multiple myeloma.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-2-8-18(9-3-14)28(26,27)23-12-10-16(11-13-23)20(25)22-17-6-4-15(5-7-17)19(21)24/h2-9,16H,10-13H2,1H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUPQVBBGVAYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

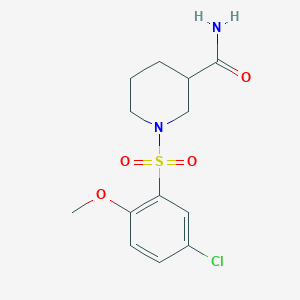
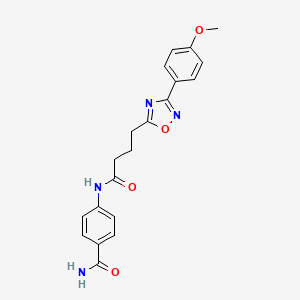



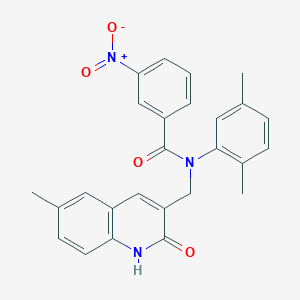


![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
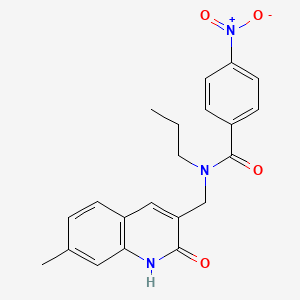
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
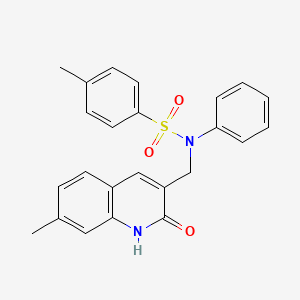
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)
